molecular formula C11H14N2O3 B8479114 Methyl 2-methyl-6-propionamidoisonicotinate

Methyl 2-methyl-6-propionamidoisonicotinate

Cat. No. B8479114
M. Wt: 222.24 g/mol
InChI Key: VSZGNCQXRTVRRI-UHFFFAOYSA-N
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Patent
US09302991B2

Procedure details

The title compound is prepared in 60% yield (2.16 g, a pale yellow solid) from methyl 2-chloro-6-methylisonicotinate (3.00 g, 16.2 mmol) and propionamide by the similar manner in Step-1 of Carboxylic acid-4.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Carboxylic acid-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH3:12])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:13]([NH2:17])(=[O:16])[CH2:14][CH3:15]>>[CH3:12][C:10]1[CH:9]=[C:4]([CH:3]=[C:2]([NH:17][C:13](=[O:16])[CH2:14][CH3:15])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)N
Step Three
Name
Carboxylic acid-4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)OC)C=C(N1)NC(CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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